5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One efficient approach involves the reaction of 2-benzylidenemalononitriles with 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst. This reaction is typically carried out in water, making it environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of green solvents such as water and ethanol, along with catalysts like 4,4’-trimethylenedipiperidine, has been shown to be effective. These methods not only enhance the efficiency of the synthesis but also adhere to principles of sustainable chemistry .
Chemical Reactions Analysis
Types of Reactions
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: This compound has shown potential as a calcium channel modulator and phosphodiesterase inhibitor, making it relevant in the study of memory disorders and other neurological conditions.
Medicine: It is being explored for its potential as an anti-Alzheimer’s disease drug, arginase inhibitor, and antiproliferative agent.
Mechanism of Action
The mechanism of action of 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel modulator, it influences the flow of calcium ions across cell membranes, which is crucial for various cellular functions. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic nucleotides, thereby enhancing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the triazolopyrimidine family, such as:
- 5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 5-amino-7-aryl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles .
Uniqueness
What sets 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a calcium channel modulator and phosphodiesterase inhibitor, along with its potential therapeutic applications, makes it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
5-amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-6-9-10(8-4-2-1-3-5-8)18-12(15-7-16-18)17-11(9)14/h1-5,7,10H,14H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKSMGIYAGDGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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